![molecular formula C9H11NO2 B3044125 L-Phenylalanine-3,3-d2 CAS No. 221346-31-2](/img/structure/B3044125.png)
L-Phenylalanine-3,3-d2
Overview
Description
L-Phenylalanine-3,3-d2 is an isotope-labeled form of L-phenylalanine, an essential amino acid. This compound is characterized by the presence of two deuterium atoms at the beta position of the phenylalanine molecule. The molecular formula of this compound is C9H11NO2, and it has a molecular weight of 167.20 g/mol . Isotope-labeled compounds like this compound are valuable in various scientific research applications, particularly in the fields of biochemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions: L-Phenylalanine-3,3-d2 can be synthesized through the deuteration of L-phenylalanine. The process involves the exchange of hydrogen atoms with deuterium atoms at the beta position. This can be achieved using deuterated reagents under specific reaction conditions. For instance, the reaction can be carried out in the presence of a deuterium source such as deuterium oxide (D2O) or deuterated acids .
Industrial Production Methods: Industrial production of this compound typically involves the use of advanced chemical synthesis techniques to ensure high isotopic purity. The process may include multiple steps of purification and quality control to achieve the desired isotopic enrichment. The final product is often characterized by its isotopic purity, which is typically around 98 atom % D .
Chemical Reactions Analysis
Types of Reactions: L-Phenylalanine-3,3-d2 undergoes various chemical reactions similar to those of L-phenylalanine. These reactions include:
Oxidation: this compound can be oxidized to form phenylpyruvate.
Reduction: The compound can be reduced to form phenylalaninol.
Substitution: It can undergo substitution reactions where the amino group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like nitrous acid (HNO2) can be used for diazotization followed by substitution.
Major Products:
Oxidation: Phenylpyruvate
Reduction: Phenylalaninol
Substitution: Various substituted phenylalanine derivatives
Scientific Research Applications
L-Phenylalanine-3,3-d2 has a wide range of applications in scientific research:
Chemistry: It is used as a tracer in metabolic studies to understand the pathways and mechanisms of amino acid metabolism.
Biology: The compound is employed in studies involving protein synthesis and enzyme kinetics.
Medicine: this compound is used in pharmacokinetic studies to investigate the absorption, distribution, metabolism, and excretion of drugs.
Industry: It is utilized in the production of labeled pharmaceuticals and in the development of diagnostic tools
Mechanism of Action
L-Phenylalanine-3,3-d2 exerts its effects through its role as a precursor in the synthesis of neurotransmitters such as dopamine and norepinephrine. These neurotransmitters are involved in various physiological processes, including mood regulation and cognitive function. The deuterium labeling allows researchers to track the metabolic fate of the compound and understand its interactions with molecular targets and pathways .
Comparison with Similar Compounds
L-Phenylalanine-3,3-d2 is unique due to its deuterium labeling, which distinguishes it from other forms of phenylalanine. Similar compounds include:
L-Phenylalanine-2-13C: Labeled with carbon-13 at the alpha position.
L-Phenylalanine-15N: Labeled with nitrogen-15 at the amino group.
L-Tyrosine-3,3-d2: Another deuterium-labeled amino acid, but with deuterium atoms at different positions
These compounds are used in similar research applications but offer different labeling strategies to study various aspects of amino acid metabolism and function.
Properties
IUPAC Name |
(2S)-2-amino-3,3-dideuterio-3-phenylpropanoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO2/c10-8(9(11)12)6-7-4-2-1-3-5-7/h1-5,8H,6,10H2,(H,11,12)/t8-/m0/s1/i6D2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
COLNVLDHVKWLRT-RAEURDQOSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(=O)O)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(C1=CC=CC=C1)[C@@H](C(=O)O)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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